SatuMoMab Pendetide

Immunoscintigraphy Radioimmunodetection Colorectal Cancer

SatuMoMab Pendetide (CAS 138955-26-7) is a ¹¹¹Indium-labeled murine IgG1 monoclonal antibody conjugate targeting the tumor-associated glycoprotein TAG-72 (CD44v6 associated mucin). It was the first monoclonal antibody-based imaging agent to receive FDA approval for cancer diagnostics.

Molecular Formula C10H11BO3
Molecular Weight 0
CAS No. 138955-26-7
Cat. No. B1181239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSatuMoMab Pendetide
CAS138955-26-7
SynonymsSatuMoMab Pendetide
Molecular FormulaC10H11BO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SatuMoMab Pendetide (OncoScint® CR/OV) Product-Specific Evidence Guide for Scientific Procurement and Selection


SatuMoMab Pendetide (CAS 138955-26-7) is a ¹¹¹Indium-labeled murine IgG1 monoclonal antibody conjugate targeting the tumor-associated glycoprotein TAG-72 (CD44v6 associated mucin) [1]. It was the first monoclonal antibody-based imaging agent to receive FDA approval for cancer diagnostics [2]. The compound consists of the B72.3 antibody covalently linked to a GYK-DTPA chelator (pendetide) that stably sequesters ¹¹¹In, with demonstrated conjugate stability up to 8 days in vivo [3]. Its clinical utility is focused on the immunoscintigraphic detection of extrahepatic abdominal and pelvic disease in patients with known colorectal or ovarian cancer [4].

Why SatuMoMab Pendetide Cannot Be Directly Substituted by Other In-Class or Alternative Diagnostic Radiopharmaceuticals


SatuMoMab Pendetide is an immunoconjugate with a unique target profile (TAG-72) and biodistribution pattern that cannot be replicated by other monoclonal antibodies or conventional imaging agents. Substitution with arcitumomab (anti-CEA) is not equivalent because TAG-72 and CEA are distinct antigens with different expression profiles in colorectal and ovarian adenocarcinomas [1]. Substitution with capromab pendetide (anti-PSMA) is not equivalent due to its prostate-specific target [2]. Substitution with ¹⁸F-FDG PET or CT results in fundamentally different underlying mechanisms (metabolic vs. antigen-specific) and yields divergent detection sensitivities across different anatomical sites (e.g., extrahepatic abdomen vs. liver) [3]. The following evidence quantifies these performance differences to inform scientifically grounded procurement decisions.

Quantitative Evidence of SatuMoMab Pendetide Differentiation from Comparators


Superior Sensitivity for Extrahepatic Abdominal and Pelvic Disease vs. Computed Tomography

Immunoscintigraphy with ¹¹¹In-SatuMoMab Pendetide demonstrates significantly higher sensitivity for detecting extrahepatic (non-liver) abdominal and pelvic disease compared to computed tomography (CT). In a retrospective study of 31 patients with suspected recurrence, OncoScint had a sensitivity of 87% for extrahepatic lesions, while CT had a sensitivity of 44% [1]. A separate multicenter trial in ovarian cancer patients showed OncoScint sensitivity of 70% versus 44% for CT [2]. This performance difference is attributed to the ability of SatuMoMab Pendetide to detect occult peritoneal implants and lymph node metastases that do not produce the anatomical distortion required for CT detection.

Immunoscintigraphy Radioimmunodetection Colorectal Cancer

Equivalent Sensitivity for Local Recurrence with Differential Liver Lesion Detection Compared to 99mTc-Arcitumomab

In a direct head-to-head clinical study of 123 patients with colorectal cancer, ¹¹¹In-SatuMoMab Pendetide (OncoScint) demonstrated similar sensitivity for detecting primary tumors and local recurrences (93%) compared to 99mTc-Arcitumomab (CEA-Scan) (92.5%) [1]. Both agents had an accuracy of 91%. However, the target antigens differ: SatuMoMab Pendetide binds TAG-72, which is expressed on a high percentage of colorectal and ovarian carcinomas, while arcitumomab targets carcinoembryonic antigen (CEA). The choice between these agents may depend on whether TAG-72 or CEA expression is more relevant to the specific cancer subtype or on the need to avoid false positives from benign CEA elevations.

Immunoscintigraphy CEA-Scan Colorectal Cancer

Clinically Distinct Indication and Target Antigen vs. Capromab Pendetide

Capromab pendetide (ProstaScint®) is a related ¹¹¹In-labeled murine antibody conjugate that shares the same GYK-DTPA chelator (pendetide) as SatuMoMab Pendetide [1]. However, capromab targets the prostate-specific membrane antigen (PSMA), whereas satumomab targets TAG-72 [2]. Consequently, the clinical indications are non-overlapping: capromab pendetide is approved for imaging prostate cancer with a reported sensitivity for lymph node detection of 62% and specificity of 72% [3], while satumomab pendetide is approved for colorectal and ovarian cancers with a sensitivity of 73% for colorectal tumor detection [4]. These are not interchangeable products due to their distinct antibody specificities and disease targets.

Immunoscintigraphy Prostate Cancer Tumor Antigen

Unique Detection of Occult Disease and Impact on Clinical Management Unmatched by Conventional Imaging

In a multicenter trial of 103 colorectal cancer patients, ¹¹¹In-SatuMoMab Pendetide immunoscintigraphy detected occult malignant disease in 18 patients (17.5% of the study population) that was not identified by any other diagnostic modality, including CT and rising CEA surveillance [1]. Furthermore, the imaging results directly influenced medical and/or surgical management in 45 patients (44% of the study population) [1]. This capacity to alter clinical management by detecting otherwise invisible disease is a key differentiator from purely anatomical imaging like CT, which cannot detect microscopic peritoneal carcinomatosis or small lymph node metastases that do not meet size criteria for abnormality.

Occult Metastasis Clinical Decision Making Surgical Planning

Optimal Scientific and Clinical Application Scenarios for SatuMoMab Pendetide


Detection of Occult Extrahepatic Metastases in Colorectal Cancer Patients with Rising CEA and Negative CT

For colorectal cancer patients with rising carcinoembryonic antigen (CEA) levels but no evidence of disease on CT, ¹¹¹In-SatuMoMab Pendetide immunoscintigraphy can identify occult extrahepatic lesions in a significant subset of patients. As demonstrated in a multicenter trial, occult disease was detected in 18 of 103 patients (17.5%) who had otherwise negative diagnostic evaluations [1]. This application scenario is specifically supported by the FDA-approved indication for determining the extent and location of extrahepatic malignant disease in patients with known colorectal cancer [2].

Clarification of Equivocal Findings on Conventional Cross-Sectional Imaging

When CT or MRI reveals indeterminate or equivocal findings in the abdomen or pelvis (e.g., postsurgical changes vs. tumor recurrence), ¹¹¹In-SatuMoMab Pendetide can provide functional antigen-specific confirmation of malignancy. In the multicenter trial, 28 of 103 patients were enrolled specifically because standard diagnostic tests provided equivocal information [1]. The addition of immunoscintigraphy was helpful in the medical and/or surgical management of 45 patients overall, including those with equivocal findings [1].

Preoperative Assessment of Resectability in Ovarian Cancer Recurrence

For patients with suspected recurrent ovarian cancer being considered for secondary cytoreductive surgery, ¹¹¹In-SatuMoMab Pendetide offers superior sensitivity (70%) for detecting pelvic and abdominal disease compared to CT alone (44%) [3]. This improved detection of extrahepatic disease can prevent futile laparotomies by identifying diffuse peritoneal carcinomatosis or unresectable lymph node metastases preoperatively. The agent has been shown to detect occult disease including carcinomatosis [4], which is critical for surgical decision-making in ovarian cancer management.

Research Applications Requiring TAG-72-Targeted Molecular Imaging

In preclinical or translational research settings, ¹¹¹In-SatuMoMab Pendetide serves as a validated tool for studying TAG-72 expression and biodistribution in xenograft models or ex vivo human tissue specimens. The conjugate is stable for up to 8 days in vivo [4], and its immunoreactivity is preserved following radiolabeling [5]. This enables longitudinal imaging studies of TAG-72-positive tumors. Procurement for research purposes should specify the need for the intact murine B72.3 antibody conjugated to the GYK-DTPA chelator, as biosimilar or alternative anti-TAG-72 antibodies may exhibit different binding affinities and pharmacokinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SatuMoMab Pendetide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.